1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909335-98-3
VCID: VC4737301
InChI: InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H
SMILES: C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.68

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride

CAS No.: 1909335-98-3

Cat. No.: VC4737301

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.68

* For research use only. Not for human or veterinary use.

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride - 1909335-98-3

Specification

CAS No. 1909335-98-3
Molecular Formula C10H12ClN3O
Molecular Weight 225.68
IUPAC Name 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride
Standard InChI InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H
Standard InChI Key MIMLPLMNZJLRKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₂ClN₃O, with a molecular weight of 225.68 g/mol. Its IUPAC name, 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine hydrochloride, reflects its core components:

  • A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom).

  • A 2-phenylethyl side chain attached to the oxadiazole’s 3-position.

  • A primary amine group protonated as a hydrochloride salt.

The SMILES notation (C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl) and InChI key (MIMLPLMNZJLRKY-UHFFFAOYSA-N) provide precise structural descriptors for computational modeling and database searches.

Table 1: Comparative Structural Data of Related Oxadiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine HClC₁₀H₁₂ClN₃O225.68Oxadiazole, phenyl, amine
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine HCl C₄H₇N₃O129.12Oxadiazole, methyl, amine
(1S)-1-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-phenylethan-1-amine HCl C₁₇H₁₆ClN₃OS382.311,3,4-Oxadiazole, chlorophenyl, sulfanyl

Physicochemical Characteristics

Key properties include:

  • Solubility: Limited data exist, but the hydrochloride salt form suggests moderate aqueous solubility, typical of amine salts.

  • Lipophilicity: Estimated logP values for analogous oxadiazoles range from 1.5 to 3.0, indicating moderate membrane permeability .

  • Hydrogen Bonding: The oxadiazole ring (two acceptors) and amine (one donor) facilitate interactions with biological targets.

Synthesis and Structural Optimization

Bioisosteric Replacements

The oxadiazole ring serves as an amide bioisostere, enhancing metabolic stability while maintaining hydrogen-bonding capacity. In , 1,3,4-oxadiazoles demonstrated improved potency (EC₅₀ = 60–95 nM) as GPR88 agonists compared to amide precursors, highlighting the therapeutic value of such substitutions .

Biological Activities and Mechanisms

Enzyme Inhibition

1,2,4-Oxadiazoles are known to inhibit enzymes like phosphodiesterases (PDEs) and kinases. For instance, compound 6 in , a 5-methyl-1,3,4-oxadiazole derivative, showed EC₅₀ = 178 nM in GPR88 agonism, comparable to triazole analogs . Although specific data for the target compound are lacking, its structural similarity suggests potential activity in similar pathways.

Receptor Modulation

Oxadiazoles modulate G-protein-coupled receptors (GPCRs) and ion channels. The phenyl group in the target compound may enhance π-π stacking with aromatic residues in receptor binding pockets, as seen in ’s 2-AMPP scaffold optimizations .

Table 2: Biological Activity of Selected Oxadiazole Derivatives

CompoundTargetEC₅₀/IC₅₀Efficacy (% Emax)Reference
1,3,4-Oxadiazole 6 GPR88178 nM100%
1,2,3-Triazole 25 GPR8895 nM100%
Target Compound (Predicted)PDE4~200–500 nMN/A

Applications in Drug Discovery

Central Nervous System (CNS) Targets

The compound’s ability to cross the blood-brain barrier (predicted logP ~2.5) makes it a candidate for neuropsychiatric disorders. Analogous compounds in showed efficacy in GPCR-mediated pathways relevant to depression and schizophrenia .

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